1,2-Bis(1,3-dichloropropan-2-yl) benzene-1,2-dicarboxylate
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Overview
Description
1,2-Bis(1,3-dichloropropan-2-yl) benzene-1,2-dicarboxylate is a chemical compound with the molecular formula C14H14Cl4O4 and a molecular weight of 388.07 g/mol . This compound is characterized by its two 1,3-dichloropropan-2-yl groups attached to a benzene ring, which also bears two ester functional groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(1,3-dichloropropan-2-yl) benzene-1,2-dicarboxylate typically involves the reaction of benzene-1,2-dicarboxylic acid with 1,3-dichloropropan-2-ol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated under reflux to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and maximize yield. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(1,3-dichloropropan-2-yl) benzene-1,2-dicarboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 1,3-dichloropropan-2-yl groups can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide, resulting in the formation of corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium are commonly used for substitution reactions.
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium is used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed, such as amines or thiols.
Oxidation Products: The major products of oxidation reactions are carboxylic acids derived from the oxidation of the ester groups.
Scientific Research Applications
1,2-Bis(1,3-dichloropropan-2-yl) benzene-1,2-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Bis(1,3-dichloropropan-2-yl) benzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(1,3-dichloropropan-2-yl) benzene-1,4-dicarboxylate: Similar structure but with ester groups at different positions on the benzene ring.
1,2-Bis(1,3-dichloropropan-2-yl) benzene-1,3-dicarboxylate: Another isomer with ester groups at different positions.
Uniqueness
1,2-Bis(1,3-dichloropropan-2-yl) benzene-1,2-dicarboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
858442-42-9 |
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Molecular Formula |
C14H14Cl4O4 |
Molecular Weight |
388.1 g/mol |
IUPAC Name |
bis(1,3-dichloropropan-2-yl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H14Cl4O4/c15-5-9(6-16)21-13(19)11-3-1-2-4-12(11)14(20)22-10(7-17)8-18/h1-4,9-10H,5-8H2 |
InChI Key |
AVOYSSYRFWPOOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC(CCl)CCl)C(=O)OC(CCl)CCl |
Origin of Product |
United States |
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